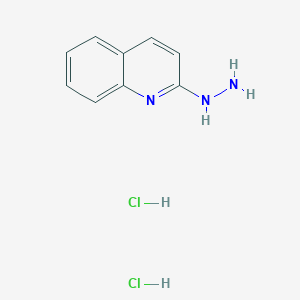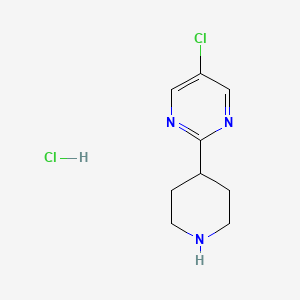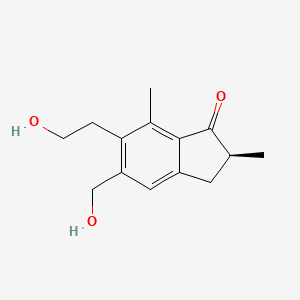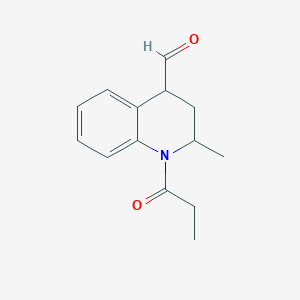![molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4](/img/structure/B11873346.png)
2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is an organosilicon compound that is widely used in organic synthesis. It is known for its stability and versatility as a protecting group for alcohols and other functional groups. The compound’s structure includes a phenyl group attached to an ethanone backbone, with a tert-butyldimethylsilyl group providing steric protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE typically involves the reaction of phenylethanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction parameters and the use of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various silyl ethers or other protected derivatives .
Scientific Research Applications
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild acidic or basic conditions, allowing for the selective removal of the protecting group without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyldiphenylsilyl (TBDPS): Similar to tert-butyldimethylsilyl but with increased resistance to acidic hydrolysis and selectivity towards primary hydroxyl groups.
Trimethylsilyl (TMS): Less bulky and more susceptible to hydrolysis compared to tert-butyldimethylsilyl.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions compared to tert-butyldimethylsilyl.
Uniqueness
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is unique due to its balance of steric protection and ease of removal. It provides sufficient steric hindrance to protect sensitive functional groups while being easily removable under mild conditions. This makes it a versatile and valuable reagent in organic synthesis .
Properties
CAS No. |
109681-49-4 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-1-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
VBOOLRFUYQTCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)

![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)



![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)
![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)




